molecular formula C11H15ClS B8641374 [(5-Chloropentyl)sulfanyl]benzene CAS No. 14633-28-4

[(5-Chloropentyl)sulfanyl]benzene

Cat. No.: B8641374
CAS No.: 14633-28-4
M. Wt: 214.76 g/mol
InChI Key: DMIRMKDYPCXENU-UHFFFAOYSA-N
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Description

[(5-Chloropentyl)sulfanyl]benzene, with the molecular formula C11H13ClS, is a synthetic organosulfur compound of interest in chemical research and development . This structure features a benzene ring linked to a chloropentyl chain via a sulfur atom (sulfanyl group), a configuration that makes it a valuable bifunctional intermediate. Researchers can utilize the chloropentyl moiety for nucleophilic substitution reactions to introduce a five-carbon spacer, while the phenylsulfanyl group can influence electronic properties or serve as a secondary reaction site . Potential research applications include its use as a building block in organic synthesis, particularly in the development of more complex molecules for materials science, and as a precursor in pharmaceutical research for constructing candidate compounds with potential biological activity. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14633-28-4

Molecular Formula

C11H15ClS

Molecular Weight

214.76 g/mol

IUPAC Name

5-chloropentylsulfanylbenzene

InChI

InChI=1S/C11H15ClS/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

DMIRMKDYPCXENU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCCCCCl

Origin of Product

United States

Synthetic Methodologies and Precursor Design for 5 Chloropentyl Sulfanyl Benzene

Direct Synthesis Approaches for C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond in [(5-Chloropentyl)sulfanyl]benzene is a critical step that can be achieved through several direct synthetic strategies. These methods primarily involve the reaction of a sulfur-based nucleophile with an appropriate alkylating agent.

Nucleophilic Substitution Strategies Involving Thiophenol and Halogenated Alkanes

A prevalent and classical method for synthesizing aryl alkyl sulfides is through the nucleophilic substitution reaction between a thiol and an alkyl halide. nih.govjmaterenvironsci.com In the case of this compound, this involves the reaction of thiophenol (C₆H₅SH) with a 5-chloropentyl halide, such as 1-bromo-5-chloropentane (B104276) or 1,5-dichloropentane (B10660). wikipedia.orgsigmaaldrich.com The sulfur atom of the thiophenol, particularly after deprotonation to the more nucleophilic thiophenolate anion (C₆H₅S⁻), attacks the electrophilic carbon of the pentyl chain, displacing the halide and forming the desired thioether. wikipedia.orgyoutube.com

This S-alkylation is a type of Williamson ether synthesis, but for sulfur, and is a common technique for creating thioethers. youtube.com The high nucleophilicity of the thiophenolate anion facilitates a high rate of alkylation. wikipedia.org The reaction is typically conducted in the presence of a base to deprotonate the thiophenol. youtube.com

The efficiency and yield of the S-alkylation reaction are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent and base.

Base Selection: A variety of bases can be employed to facilitate the deprotonation of thiophenol. Common choices include alkali metal hydroxides (e.g., NaOH), carbonates (e.g., K₂CO₃), and alkoxides (e.g., sodium methoxide). jmaterenvironsci.comyoutube.comresearchgate.net The strength of the base is a crucial factor; a base with a pKa higher than that of the thiol will ensure complete deprotonation to the more reactive thiolate. researchgate.net For instance, thiophenol has a pKa of approximately 6.6, making it significantly more acidic than alcohols, and thus easily deprotonated by common bases. wikipedia.org The use of a heterogeneous base like potassium carbonate in a packed-bed flow reactor has also been demonstrated for thiol alkylations, offering the advantage of simple product isolation. researchgate.net

Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF), acetone, and acetonitrile (B52724) are often used as they can dissolve the reactants and effectively solvate the cation of the base, leaving the nucleophilic anion more reactive. youtube.comyoutube.com The use of green solvents, such as water, has also been explored. jmaterenvironsci.com In some cases, reactions can be performed under solvent-free (neat) conditions, which can be more environmentally friendly. jmaterenvironsci.com

Interactive Data Table: Optimization of S-Alkylation Conditions

ParameterOptionsRationale/Considerations
Base NaOH, K₂CO₃, NaH, Et₃NThe base should be strong enough to deprotonate the thiol. The choice may depend on solubility and compatibility with other functional groups. jmaterenvironsci.comresearchgate.net
Solvent DMF, Acetonitrile, Acetone, Water, NeatPolar aprotic solvents can enhance the nucleophilicity of the thiolate. youtube.comyoutube.com Water can be a green alternative. jmaterenvironsci.com
Temperature Room Temperature to RefluxHigher temperatures can increase the reaction rate but may also lead to side reactions. researchgate.net

When the alkyl halide possesses a stereocenter, the S-alkylation reaction, proceeding through an Sₙ2 mechanism, will result in the inversion of stereochemistry at that center. youtube.com For the synthesis of this compound from an achiral precursor like 1,5-dichloropentane, stereochemical control is not a factor. However, if a chiral pentyl halide were used, the stereochemistry of the product would be determined by the Sₙ2 pathway.

Recent research has shown that the stereochemistry of double bonds formed in situ during a nucleophilic thiol-yne addition can be controlled by the choice of solvent polarity, which in turn affects the mechanical properties of the resulting hydrogels. nih.govnih.gov While not directly applicable to the S-alkylation of a saturated alkyl chain, this demonstrates the principle of controlling stereochemistry in thiol-based reactions through reaction conditions. nih.govnih.gov

Radical-Mediated C-S Coupling Reactions

An alternative to nucleophilic substitution is the use of radical-mediated reactions for C-S bond formation. These methods often involve the generation of a thiyl radical (RS•) which then reacts with a suitable coupling partner. Recent advancements have utilized visible-light photoredox catalysis to generate radicals under mild conditions. nih.gov For instance, an electron donor-acceptor (EDA) complex can form between a thiophenol anion and an N-hydroxyphthalimide ester, which upon visible-light irradiation, can trigger the formation of a thiyl radical and subsequent alkylation. acs.orgorganic-chemistry.org

Another approach involves the visible-light-promoted cross-coupling of thiols and aryl halides, which proceeds through the formation of a thiyl radical and an aryl radical. nih.gov While this is typically for aryl-aryl sulfide (B99878) synthesis, the principles can be extended to alkyl-aryl sulfides. Copper-catalyzed photoinduced cross-couplings of thiols with aryl halides have also been shown to proceed via a single-electron transfer (SET) pathway, generating radical intermediates. organic-chemistry.orgresearchgate.net

Transition Metal-Catalyzed Coupling Methods for Aryl Alkyl Sulfide Formation

Transition metal catalysis has become a powerful tool for the formation of C-S bonds, offering high efficiency and functional group tolerance. nih.govresearchgate.netrsc.org Palladium, copper, and nickel are the most commonly employed metals for these transformations. mdpi.comacs.orguni.lu These methods can often overcome the limitations of traditional nucleophilic substitution, such as harsh reaction conditions. researchgate.net

The general mechanism for palladium-catalyzed C-S bond formation typically involves oxidative addition of the alkyl halide to a low-valent metal center, followed by reaction with the thiolate and subsequent reductive elimination to yield the aryl alkyl sulfide and regenerate the catalyst. researchgate.net

The choice of ligand coordinated to the transition metal center is critical for the success of the catalytic coupling reaction. youtube.com Ligands can influence the solubility, stability, and reactivity of the catalyst. For palladium-catalyzed C-S bond formation, phosphine (B1218219) ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), are commonly used. organic-chemistry.org The use of a monodentate phosphine ligand has been reported for a general palladium-catalyzed aryl sulfide synthesis. uni.lu

In some cases, ligand-free systems have been developed. For example, a photoinduced, copper-catalyzed coupling of thiols with aryl halides can proceed efficiently with just CuI as the precatalyst. organic-chemistry.org The development of nickel-catalyzed aryl sulfide synthesis has also highlighted the importance of specific ligands, such as dcypt (a specific phosphine ligand), in enabling challenging bond cleavages and formations. acs.org

Interactive Data Table: Transition Metal-Catalyzed Synthesis of Aryl Alkyl Sulfides

Metal CatalystCommon LigandsKey Features
Palladium DPPF, Josiphos, Monodentate phosphinesWell-established for C-S bond formation, often with good functional group tolerance. organic-chemistry.orgresearchgate.net
Copper Phenanthroline, Ligand-free (photoinduced)Cost-effective alternative to palladium, can be used in ligand-free systems under photochemical conditions. organic-chemistry.orguni.lu
Nickel dcyptCan catalyze challenging cross-couplings, including those involving less reactive electrophiles. acs.org
Development of Novel Catalytic Systems

The formation of the carbon-sulfur bond in aryl sulfides, such as this compound, has been a significant area of research, leading to the development of various catalytic systems to promote this transformation efficiently and under mild conditions. While direct synthesis of the title compound is not extensively detailed, analogous reactions provide insight into potential catalytic approaches.

Copper-catalyzed C-S formation represents a prominent method for synthesizing benzyl (B1604629) phenyl sulfides. thieme-connect.com These reactions can utilize environmentally friendly phenyl dithiocarbamates and commercially available benzyl halides as starting materials. thieme-connect.com The use of a copper salt as a catalyst and a base like cesium carbonate (Cs2CO3) allows the reaction to proceed smoothly and efficiently. thieme-connect.com A key advantage of this method is that it is often ligand and additive-free, relying on readily available and inexpensive materials. thieme-connect.com This approach demonstrates high substrate suitability, suggesting its potential application for the synthesis of this compound by substituting the benzyl halide with a 1-chloro-5-halopentane.

Another innovative approach involves the use of water-soluble catalysts for the synthesis of phenyl sulfides in an aqueous phase. google.com This method facilitates the coupling reaction between thiocyanates and halogenated aromatic hydrocarbons. google.com The use of common and easily accessible catalysts in an aqueous medium presents a safe, cost-effective, and environmentally friendly alternative to traditional methods that often require harsh conditions like high temperatures and pressures. google.com This system is compatible with a wide range of functional groups and generally produces high yields with minimal byproducts. google.com For the synthesis of this compound, this would involve the reaction of a suitable thiocyanate (B1210189) with a halo-aromatic precursor in the presence of a water-soluble catalyst.

The modification of palladium-on-carbon (Pd/C) catalysts with diphenyl sulfide has also been explored for certain applications, highlighting the tunability of catalytic systems. researchgate.net While this specific modification is geared towards selective hydrogenation, it underscores the principle of catalyst modification to achieve desired reactivity and selectivity. researchgate.net

The development of nanostructured catalysts also offers promising avenues. For instance, a magnetic γ-Fe2O3/talc/Cu(II) nanoparticle catalyst has shown remarkable activity and chemoselectivity in the synthesis of aryl alkyl sulfides. researchgate.net This type of catalyst is stable and recyclable, adding to the sustainability of the process. researchgate.net

Table 1: Comparison of Catalytic Systems for Phenyl Sulfide Synthesis

Catalytic SystemPrecursorsAdvantagesPotential for this compound Synthesis
Copper Salt / Cs2CO3Phenyl dithiocarbamates, Benzyl halidesLigand/additive-free, inexpensive, good substrate suitability. thieme-connect.comHigh, by using a 1,5-dihalopentane derivative.
Water-soluble CatalystThiocyanates, Halogenated aromatic hydrocarbonsEnvironmentally friendly, safe, high yield, wide functional group tolerance. google.comHigh, by reacting a suitable thiocyanate with a halo-aromatic.
Modified Pd/CVariesTunable selectivity for specific reactions. researchgate.netIndirectly applicable by demonstrating catalyst modification principles.
Nanostructured CatalystsVariesHigh activity, chemoselectivity, recyclability. researchgate.netHigh, offering a potentially robust and sustainable synthetic route.

Indirect Synthetic Routes and Post-Synthetic Derivatization

Indirect routes to this compound offer alternative strategies, particularly when direct synthesis proves challenging or when starting from more readily available precursors. These methods involve the modification of existing phenyl sulfides or the selective manipulation of functional groups on related alkyl phenyl sulfides.

Modification of Related Phenyl Sulfides

The synthesis of this compound can be envisioned through the modification of a pre-existing phenyl sulfide. For instance, a tandem Friedel–Crafts acylation and alkylation of alkyl phenyl sulfides with acyl chlorides in the presence of a Lewis acid like anhydrous aluminum chloride can lead to more complex structures. researchgate.net While this specific reaction produces 1,1-bis(4-alkylthiophenyl)-1-alkenes, the underlying principle of modifying the aromatic ring of a phenyl sulfide could be adapted. researchgate.net For example, a Friedel-Crafts acylation of a suitable phenyl sulfide followed by reduction and chlorination could potentially yield the target compound.

Selective Halogenation Procedures on Alkyl Phenyl Sulfides

A more direct indirect route involves the selective halogenation of an appropriate alkyl phenyl sulfide precursor, such as (5-hydroxypentyl)sulfanylbenzene or a related derivative.

Achieving regioselective chlorination is crucial for synthesizing this compound from a precursor with multiple potential reaction sites. Desulfurative chlorination offers a method for converting secondary and tertiary alkyl phenyl sulfides into their corresponding chlorides using reagents like (dichloroiodo)benzene (PhICl2). nih.govresearchgate.netacs.org This reaction is mild, rapid, and proceeds via a nucleophilic mechanism. nih.govresearchgate.netacs.org While this involves cleavage of the C-S bond, it highlights a strategy for introducing chlorine.

For the selective chlorination of a terminal alkyl chain attached to a phenyl sulfide, radical halogenation conditions can be employed. The reaction of alkylbenzenes with chlorine (Cl2) or bromine (Br2) under heat or UV light can lead to the substitution of benzylic hydrogens. While the target compound lacks a benzylic position, the principles of radical halogenation can be applied to the alkyl chain. The selectivity of halogenation is influenced by the stability of the resulting radical intermediate. youtube.com

The use of sulfuryl chloride (SO2Cl2) in the presence of specific metal salt-organic sulfur catalysts can enhance the rate and selectivity of chlorination, particularly for para-chlorination of aromatic rings. google.com While this applies to the aromatic ring, it demonstrates the use of catalytic systems to control regioselectivity in chlorination reactions.

The mechanism of halogenation is critical in determining the outcome of the reaction. In desulfurative chlorination with PhICl2, a proposed mechanism involves the formation of a dichloro-λ4-sulfurane intermediate. nih.govresearchgate.netacs.org

Radical halogenation proceeds via a chain mechanism involving initiation, propagation, and termination steps. The initiation step involves the homolytic cleavage of the halogen-halogen bond to form halogen radicals. In the propagation steps, a halogen radical abstracts a hydrogen atom from the alkyl chain to form a carbon-centered radical, which then reacts with a halogen molecule to yield the chlorinated product and another halogen radical. The regioselectivity is governed by the stability of the carbon radical formed during the propagation step. youtube.com

The reactivity of halogens varies significantly, with fluorine being the most reactive and iodine the least. youtube.com This difference in reactivity influences the selectivity of the halogenation process, with the less reactive bromine being more selective than chlorine. youtube.com

Strategies for Selective Functional Group Interconversion

Functional group interconversion (FGI) is a powerful tool in multi-step synthesis, allowing for the transformation of one functional group into another. ub.eduimperial.ac.ukvanderbilt.edu This is particularly relevant for the synthesis of this compound from a precursor containing a different functional group at the terminus of the pentyl chain, such as a hydroxyl or another halide.

A common FGI is the conversion of an alcohol to an alkyl chloride. This can be achieved using various reagents, including thionyl chloride (SOCl2) or a combination of triphenylphosphine (B44618) (Ph3P) and a chlorine source like carbon tetrachloride (CCl4). vanderbilt.edu For instance, reacting (5-hydroxypentyl)sulfanylbenzene with SOCl2 would be a direct method to obtain the target compound.

Another relevant FGI is the Finkelstein reaction, which involves the conversion of one alkyl halide to another by treatment with a sodium halide in acetone. vanderbilt.edu For example, if (5-bromopentyl)sulfanylbenzene were more readily accessible, it could be converted to this compound via this method.

The choice of FGI strategy depends on the nature of the starting material and the compatibility of the functional groups present in the molecule with the reaction conditions.

Green Chemistry Principles in this compound Synthesis

The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of less hazardous materials, promote energy efficiency, and prioritize the minimization of waste. For the synthesis of aryl alkyl thioethers, this involves developing methodologies that are not only efficient in terms of yield and selectivity but also sustainable.

Solvent-Free Synthesis Considerations

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute to pollution and pose safety risks. acsgcipr.org Consequently, significant research has been directed toward solvent-free synthetic methods. nih.govtandfonline.com

One approach involves using heterogeneous solid acid catalysts. For instance, studies have shown that amorphous silica-alumina catalysts can effectively promote the synthesis of thioethers from thiols and alcohols under solvent-free conditions, with the only byproduct being water. nih.gov Although the synthesis of this compound typically starts from an alkyl halide rather than an alcohol, similar principles can apply. Another study demonstrated that a silica (B1680970) alumina (B75360) catalyst with a low alumina content provided excellent activity and selectivity in thioether synthesis, even without a solvent. d-nb.info

Microwave-assisted organic synthesis (MAOS) is another prominent solvent-free technique. Reactions under microwave irradiation are often much faster and can proceed without a solvent or catalyst. tandfonline.com Research on the synthesis of allylic thioethers from allylic alcohols and thiols has demonstrated good to excellent yields under solvent-free, catalyst-free microwave conditions. tandfonline.comresearchgate.net This highlights the potential for similar energy-driven, solventless approaches for preparing compounds like this compound.

Mechanochemical methods, which use mechanical force (e.g., ball milling) to induce reactions, represent a further frontier in solvent-free synthesis. researchgate.net These techniques can activate reactants in the solid state, eliminating the need for solvents entirely and offering a superior safety profile. researchgate.net

Table 1: Examples of Solvent-Free Thioether Synthesis Methods

Click to view interactive data
MethodCatalyst/ConditionsReactantsKey AdvantageReference
Solid Acid CatalysisAmorphous Silica-AluminaAlcohols and ThiolsHigh selectivity; only byproduct is water. nih.gov
Microwave-Assisted SynthesisCatalyst-Free, Microwave IrradiationAllylic Alcohols and ThiolsRapid reaction times (minutes); high efficiency. tandfonline.com
MechanochemistryBall MillingAlcohols and Isothiouronium SaltsAvoids solvents completely; enhanced safety. researchgate.net

Catalytic Approaches for Enhanced Selectivity and Yield

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions. For the synthesis of this compound, various catalytic systems can be employed to improve upon traditional stoichiometric methods.

Metal Catalysis: Transition-metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-sulfur bonds. thieme-connect.com

Palladium-catalyzed coupling (Migita Coupling): This method, first reported in the late 1970s, uses a palladium catalyst, such as Pd(PPh₃)₄, to couple aryl halides with thiols. It is effective for a range of aryl iodides, bromides, and even the less reactive chlorides, yielding aryl alkyl thioethers. thieme-connect.com

Copper-catalyzed coupling (Ullmann-type Coupling): Historically requiring harsh conditions, modern Ullmann-type couplings use a copper(I) salt with a ligand to facilitate the reaction at lower temperatures (around 100 °C). thieme-connect.comacsgcipr.org

Nickel-catalyzed coupling: Nickel catalysts can also effectively couple aryl bromides with thiolates to generate both diaryl and aryl alkyl thioethers. thieme-connect.com

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is an exceptionally useful and green technique for reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). tandfonline.comcrdeepjournal.org In the synthesis of this compound, thiophenol would be deprotonated by an aqueous base (like NaOH) to form the water-soluble sodium thiophenoxide. The alkylating agent, 1,5-dichloropentane, would reside in an organic solvent. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, transports the thiophenoxide anion from the aqueous phase into the organic phase, where it can react with the alkyl halide. tandfonline.comyoutube.com This method accelerates the reaction, allows for milder conditions, and can reduce the need for harsh, anhydrous solvents. crdeepjournal.orgyoutube.com

Organocatalysis: More recent innovations include the use of metal-free organocatalysts. Photochemical organocatalytic methods have been developed that can synthesize aryl alkyl thioethers from inexpensive alcohols and typically unreactive aryl chlorides under mild conditions. nih.govacs.org These systems use an organocatalyst that, upon light excitation, can activate the aryl chloride and a simple sulfur source, avoiding the use of odorous thiols altogether. nih.govacs.org

Table 2: Catalytic Systems for Aryl Thioether Synthesis

Click to view interactive data
Catalytic SystemTypical CatalystMechanism/PrincipleAdvantagesReference
Migita CouplingPalladium complexes (e.g., Pd(PPh₃)₄)Pd-catalyzed cross-coupling of aryl halides and thiols.Good to excellent yields for various aryl halides. thieme-connect.com
Ullmann-type CouplingCopper(I) salts with N-ligandsCu-catalyzed coupling of aryl halides and thiols.Milder conditions than traditional Ullmann reactions. thieme-connect.comacsgcipr.org
Phase-Transfer Catalysis (PTC)Quaternary ammonium salts (e.g., R₄N⁺Br⁻)Transports aqueous-phase nucleophile to organic phase.Mild conditions, high yields, avoids anhydrous solvents. tandfonline.comcrdeepjournal.org
Photochemical OrganocatalysisIndole thiolate organocatalystLight-induced activation of aryl chlorides and sulfur source.Thiol-free, mild conditions, uses inexpensive starting materials. nih.govacs.org

Atom Economy and Sustainability Metrics in Synthetic Design

A key metric for evaluating the "greenness" of a chemical reaction is Atom Economy . It measures the efficiency with which atoms from the reactants are incorporated into the final desired product. The goal is to maximize the incorporation of reactant atoms, thereby minimizing waste.

The atom economy is calculated as: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from sodium thiophenoxide and 1,5-dichloropentane:

C₆H₅SNa + Cl(CH₂)₅Cl → C₆H₅S(CH₂)₅Cl + NaCl

Desired Product: this compound (C₁₁H₁₅ClS), MW ≈ 214.73 g/mol

Reactants:

Sodium thiophenoxide (C₆H₅SNa), MW ≈ 132.18 g/mol

1,5-Dichloropentane (C₅H₁₀Cl₂), MW ≈ 141.04 g/mol

Calculation:

Atom Economy = [214.73 / (132.18 + 141.04)] x 100

Atom Economy ≈ 78.6%

An atom economy of 78.6% indicates that a significant portion of the reactant atoms (21.4%) end up in the sodium chloride byproduct. While this SN2 reaction is more atom-economical than many other transformations, there is still room for improvement. For instance, a hypothetical reaction between thiophenol and 5-chloro-1-pentanol (B147386) would produce only water as a byproduct, leading to a much higher atom economy. nih.gov

While atom economy is a useful starting point, other metrics provide a more holistic view of sustainability. The Environmental Factor (E-Factor) and Process Mass Intensity (PMI) account for all waste generated, including solvents, excess reagents, and byproducts from workup procedures. acsgcipr.org A lower E-Factor or PMI indicates a greener process. The choice of a solvent-free method or a recyclable catalytic system would significantly improve these metrics for the synthesis of this compound, even if the core reaction's atom economy remains the same. acsgcipr.org

Reaction Pathways and Mechanistic Insights of 5 Chloropentyl Sulfanyl Benzene

Reactivity of the Alkyl Halide Moiety

The carbon-chlorine bond in the pentyl chain is the principal site for reactions typical of primary alkyl halides. However, the presence of the phenyl thioether group at the 5-position introduces significant mechanistic variations, most notably through neighboring group participation.

Nucleophilic Substitution Reactions (SN1, SN2, SNi Mechanisms)

Nucleophilic substitution reactions on [(5-chloropentyl)sulfanyl]benzene can proceed through various mechanisms, with the operative pathway being highly dependent on the reaction conditions and the nature of the nucleophile. libretexts.orgyoutube.com While a primary alkyl halide would typically favor an SN2 mechanism, the potential for intramolecular interaction from the thioether moiety can alter this preference. libretexts.org

The direct bimolecular (SN2) displacement of the chloride by a nucleophile involves a single transition state where the nucleophile attacks the carbon atom bearing the chlorine, leading to inversion of stereochemistry. libretexts.org This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents.

An SN1-type mechanism, involving the formation of a primary carbocation, is generally disfavored for primary alkyl halides like this compound due to the instability of the resulting cation. However, as discussed below, a modified SN1-like pathway involving neighboring group participation is highly significant.

The most profound influence on the reactivity of the alkyl halide moiety is exerted by the neighboring phenyl thioether group. The sulfur atom, with its lone pairs of electrons, can act as an internal nucleophile, attacking the electrophilic carbon atom bearing the chlorine. libretexts.orginflibnet.ac.in This intramolecular attack, known as neighboring group participation (NGP) or anchimeric assistance, results in the formation of a cyclic sulfonium (B1226848) ion intermediate. libretexts.orgtue.nl This process significantly accelerates the rate of reaction compared to analogous primary alkyl halides lacking a participating group. inflibnet.ac.in

The reaction proceeds in two steps:

Formation of the cyclic intermediate: The sulfur atom attacks the primary carbon, displacing the chloride and forming a five-membered tetrahydrothiophenium ring. This is the rate-determining step.

Nucleophilic attack on the intermediate: An external nucleophile then attacks one of the carbon atoms of the cyclic sulfonium ion, opening the ring to yield the final substitution product. libretexts.org

This participation is a hallmark of thioether chemistry in haloalkanes and is a well-documented phenomenon that enhances reaction rates. masterorganicchemistry.com

Elimination Reactions (E1, E2 Mechanisms) and Competing Pathways

Alkyl halides can also undergo elimination reactions to form alkenes, typically in the presence of a strong base. libretexts.org For this compound, a primary alkyl halide, the bimolecular E2 mechanism is the most likely elimination pathway. lumenlearning.com This concerted reaction involves the abstraction of a proton from the β-carbon by a base, with the simultaneous departure of the chloride leaving group, to form a double bond. libretexts.orglumenlearning.com

Substitution and elimination reactions are often in competition. libretexts.org The outcome of the reaction of this compound with a nucleophile/base is influenced by several factors:

Nature of the nucleophile/base: Strong, sterically hindered bases favor E2 elimination, while good nucleophiles that are weak bases favor SN2 substitution. lumenlearning.commsu.edu

Reaction temperature: Higher temperatures generally favor elimination over substitution. quora.com

Solvent: Solvents that encourage elimination, such as ethanol, can increase the proportion of the alkene product. quora.com

Given that this compound is a primary alkyl halide, substitution is often the major pathway unless a strong, bulky base and high temperatures are employed. lumenlearning.comquora.com

Intramolecular Cyclization Reactions Involving the Phenyl Thioether

The neighboring group participation of the phenyl thioether, as described above, leads to the formation of a cyclic sulfonium ion intermediate. If the external nucleophile is weak or absent, and the conditions are suitable, this intermediate can be stable or lead to other products. The formation of this cyclic intermediate is, in itself, an intramolecular cyclization. This reactivity is a key feature of haloalkyl sulfides and can be harnessed for the synthesis of heterocyclic compounds like tetrahydrothiophenes. tue.nl

Reactivity of the Phenyl Thioether Moiety

The phenyl thioether portion of the molecule also possesses distinct reactivity. The sulfur atom can be oxidized, and the benzene (B151609) ring can undergo electrophilic substitution.

The sulfur atom in the thioether is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone. nih.govchemistrysteps.com For instance, peroxyl radicals generated from the irradiation of aqueous solutions containing alkyl chlorides can oxidize thioethers to sulfoxides. nih.gov This transformation alters the electronic properties of the substituent on the benzene ring, from the electron-donating thioether to the electron-withdrawing sulfoxide and sulfone groups. nih.gov

The phenyl group itself can undergo electrophilic aromatic substitution, such as halogenation, nitration, and sulfonation. organicchemistrytutor.commasterorganicchemistry.commasterorganicchemistry.com The sulfanyl (B85325) group (-S-R) is an ortho-, para-directing activator for electrophilic aromatic substitution. While it is an activating group, it is less so than an alkoxy group. The lone pairs on the sulfur can stabilize the arenium ion intermediate formed during the substitution process. libretexts.org However, the reactivity can be influenced by the potential for the electrophile to react with the sulfur atom itself.

Table of Compounds

Chemical NameMolecular FormulaOther Names
This compoundC₁₁H₁₅ClS5-Chloropentyl phenyl sulfide
TetrahydrothiopheniumC₄H₉S⁺
Benzene, [(5-chloropentyl)sulfonyl]-C₁₁H₁₅ClO₂S
(5-Chloropentyl)benzeneC₁₁H₁₅Cl
Benzene, (2-chloropentyl)-C₁₁H₁₅Cl
Phenylmethyl bromideC₇H₇BrBenzyl (B1604629) bromide
2-BromomethylbenzeneC₇H₇Bro-Bromotoluene
3-BromomethylbenzeneC₇H₇Brm-Bromotoluene
4-BromomethylbenzeneC₇H₇Brp-Bromotoluene
DodecaneC₁₂H₂₆
ChlorododecanesC₁₂H₂₅Cl
Mercuric ethanoateHg(OOCCH₃)₂Mercuric acetate
Salicylic acidC₇H₆O₃2-Hydroxybenzoic acid
AspirinC₉H₈O₄Acetylsalicylic acid
BHTC₁₅H₂₄OButylated hydroxytoluene
p-CresolC₇H₈O4-Methylphenol
2-BromopropaneC₃H₇BrIsopropyl bromide
Propan-2-olC₃H₈OIsopropyl alcohol
PropeneC₃H₆Propylene
1-BromopropaneC₃H₇Brn-Propyl bromide
BromoethaneC₂H₅BrEthyl bromide
Potassium iodideKI
AcetoneC₃H₆O
MethanolCH₄O
Methyl phenyl sulfideC₇H₈SThioanisole
2-Chloroethyl ethyl sulfideC₄H₉ClS
2-Chloroethyl ethyl sulfoxideC₄H₉ClOS
Difluoromethyl phenyl sulfoneC₇H₆F₂O₂S
S-Phenyl thiol estersC₈H₈OS

Oxidation Reactions at the Sulfur Center

The sulfur atom in this compound is susceptible to oxidation, a common reaction for thioethers. masterorganicchemistry.com This process can be controlled to yield different oxidation states of sulfur, primarily sulfoxides and sulfones.

Formation of Sulfoxides and Sulfones

The oxidation of thioethers like this compound proceeds in a stepwise manner. The initial oxidation converts the sulfide to a sulfoxide. With a stronger oxidizing agent or harsher reaction conditions, the sulfoxide can be further oxidized to a sulfone. masterorganicchemistry.com

The general transformation can be represented as follows:

Common oxidizing agents for these transformations include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and ozone (O₃). masterorganicchemistry.com The choice of reagent and reaction conditions determines the final product. For instance, using one equivalent of a mild oxidizing agent at low temperatures often favors the formation of the sulfoxide, while an excess of a strong oxidant typically leads to the sulfone.

Kinetic studies on analogous aryl thioethers have shown that oxidation by hydrogen peroxide under near-physiological conditions can be very slow, with half-lives potentially spanning hundreds of hours. nih.govacs.org In contrast, reagents like hypochlorite (B82951) can oxidize thioethers to sulfoxides in seconds and further to sulfones in minutes under similar conditions. nih.govacs.org

Controlled Oxidation Methodologies and Selective Reagents

Achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone is a significant objective in synthetic chemistry. This control can be achieved through various methodologies:

Stoichiometric Control: Careful control over the amount of the oxidizing agent is the most straightforward method. Using a single equivalent of the oxidant often yields the sulfoxide as the major product.

Reagent Selection: Certain reagents are known for their selectivity. For example, sodium metaperiodate (NaIO₄) is often used for the selective oxidation of sulfides to sulfoxides.

Catalytic Methods: Metal-based catalysts can be employed to facilitate controlled oxidation. For instance, certain vanadium and titanium complexes are known to catalyze the selective oxidation of sulfides with hydrogen peroxide.

Below is a table summarizing various reagents and their typical selectivity in the oxidation of thioethers.

Oxidizing ReagentTypical Product(s)Selectivity for SulfoxideConditions
Hydrogen Peroxide (H₂O₂)Sulfoxide, SulfoneModerateDependent on catalyst and temperature nih.gov
m-CPBASulfoxide, SulfoneGood with stoichiometric controlLow temperature
Sodium Metaperiodate (NaIO₄)SulfoxideHighAqueous/organic solvent mixtures
Ozone (O₃)Sulfoxide, SulfoneLow to moderateLow temperature
Sodium Hypochlorite (NaOCl)Sulfoxide, SulfoneLow, very reactiveFast reaction rates nih.govacs.org

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group in this compound can undergo electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. wikipedia.orgbritannica.com The outcome of these reactions is directed by the activating and directing effects of the (5-chloropentyl)sulfanyl substituent.

Common electrophilic aromatic substitution reactions include: wikipedia.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using a Lewis acid catalyst.

For this compound, these reactions would be expected to yield a mixture of ortho- and para-substituted products.

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄1-Chloro-5-[(2-nitrophenyl)sulfanyl]pentane and 1-Chloro-5-[(4-nitrophenyl)sulfanyl]pentane
BrominationBr₂, FeBr₃1-Chloro-5-[(2-bromophenyl)sulfanyl]pentane and 1-Chloro-5-[(4-bromophenyl)sulfanyl]pentane
SulfonationSO₃, H₂SO₄2-[(5-Chloropentyl)sulfanyl]benzenesulfonic acid and 4-[(5-Chloropentyl)sulfanyl]benzenesulfonic acid

C-S Bond Cleavage Under Specific Conditions

The carbon-sulfur bonds in this compound, both the C(sp²)-S (aryl-sulfur) and C(sp³)-S (alkyl-sulfur) bonds, can be cleaved under specific reaction conditions. researchgate.net Such cleavage can be achieved through various means, including transition-metal-free methods using reagents like halogenating agents or through photochemical processes. rsc.org

Studies on similar alkyl and benzyl sulfides have shown that irradiation with UV light (e.g., 254 nm) can lead to efficient homolytic cleavage of the C-S bond, generating thiyl and alkyl radicals. researchgate.net The fate of these radicals depends on the reaction conditions and the presence of radical traps.

Metal-free methods for selective C(sp³)-S bond cleavage in thioethers have been developed using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org These methods often proceed through the formation of sulfonium intermediates. The general selectivity for C-S bond cleavage is influenced by the stability of the potential carbocation or radical formed, with the order often being furfuryl > benzyl > alkyl > aryl. organic-chemistry.org

In the context of aryl sulfones, which can be derived from this compound via oxidation, nickel-catalyzed reactions have been shown to cleave the aryl C(sp²)-SO₂ bond for use in cross-coupling reactions. mdpi.com

Coordination Chemistry with Transition Metals

Thioethers, including this compound, can act as ligands in coordination complexes with transition metals. wikipedia.orgontosight.aiacs.org The sulfur atom possesses lone pairs of electrons that can be donated to a vacant orbital on a metal center, forming a coordinate covalent bond.

Key aspects of the coordination chemistry of thioethers include:

Ligand Behavior: Thioethers are generally considered soft ligands, and according to Hard-Soft Acid-Base (HSAB) theory, they tend to form stable complexes with soft metal ions such as Cu(I), Ag(I), Au(I), Pd(II), and Pt(II). nih.gov

Coordination Modes: Thioethers typically coordinate to a single metal center (monodentate). However, under certain circumstances, they can also act as bridging ligands between two metal centers. wikipedia.org

Stereochemistry: The sulfur atom in a coordinated thioether is pyramidal. wikipedia.org If the two groups attached to the sulfur are different (as in this compound), the sulfur atom becomes a stereocenter upon coordination, leading to the possibility of chiral complexes.

Biological Relevance: Thioether coordination is biologically important, with the methionine side chain in proteins coordinating to metal ions in various metalloenzymes and metal trafficking proteins. nih.gov

The interaction of this compound with transition metals could lead to the formation of various complexes, influencing its reactivity and catalytic potential. ontosight.ai

Cross-Reactivity and Functional Group Compatibility

The this compound molecule contains two primary functional groups: the aryl sulfide and the alkyl chloride. The compatibility of these groups with various reagents is a crucial consideration in multistep syntheses.

Alkyl Chloride Reactivity: The primary chloroalkane moiety is susceptible to nucleophilic substitution (SN2) reactions. Strong nucleophiles can displace the chloride ion. This allows for the introduction of various functional groups such as amines, azides, cyanides, or alkoxides at the end of the pentyl chain.

Aryl Sulfide Reactivity: As discussed, the sulfide is prone to oxidation to the sulfoxide and sulfone. masterorganicchemistry.com It can also direct electrophilic aromatic substitution.

Compatibility: A key challenge is to perform reactions selectively at one functional group without affecting the other.

Reactions at the Chloride: Performing a nucleophilic substitution on the chloropentyl group would require a nucleophile that does not readily react with the aryl sulfide. Many common nucleophiles are compatible. However, strongly basic conditions might promote elimination reactions of the alkyl chloride.

Reactions at the Sulfide: Oxidation of the sulfide to a sulfoxide or sulfone can typically be done without affecting the alkyl chloride, provided the oxidizing agent is not also a strong nucleophile or does not generate acidic conditions that could react with the chloride.

Reactions on the Aromatic Ring: Electrophilic aromatic substitution conditions (e.g., strong acids) are generally compatible with the alkyl chloride group.

The presence of both a nucleophilic center (sulfur) and an electrophilic center (the carbon attached to chlorine) within the same molecule allows for potential intramolecular reactions under certain conditions, such as the formation of a cyclic sulfonium salt, although this would likely require activation.

Chemoselectivity in Multi-Functionalized Systems

In a scenario where this compound is part of a more complex, multi-functionalized system, the intramolecular cyclization to the sulfonium salt is expected to be the dominant reaction pathway under neutral or non-basic conditions, especially with heating. This is due to the high effective molarity of the intramolecular nucleophile.

However, the presence of other strong external nucleophiles could lead to competitive intermolecular substitution reactions at the chloropentyl chain. The chemoselectivity would then be dependent on the relative nucleophilicity of the external nucleophile versus the internal thioether, as well as the reaction conditions.

For instance, in the presence of a strong, soft nucleophile like iodide, a Finkelstein-type reaction might occur to replace the chloride with an iodide, which is a better leaving group and would further accelerate the subsequent intramolecular cyclization. In the presence of a strong base, elimination reactions to form an alkene could also become a competing pathway, although the primary nature of the alkyl chloride makes SN2-type reactions more favorable.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of the intramolecular cyclization of this compound are crucial for understanding its reactivity profile. While specific data for this exact molecule is scarce, analysis of analogous systems provides valuable insights.

Rate Determinations for Key Transformation Steps

The rate-determining step for the intramolecular cyclization is the formation of the cyclic sulfonium ion. The rate of this unimolecular reaction is primarily influenced by:

The Nature of the Halogen: The reaction rate is highly dependent on the nature of the leaving group. For ω-haloalkyl phenyl sulfides, the rate of cyclization follows the order I > Br > Cl. This is consistent with the leaving group ability of the halides.

Chain Length: The rate of formation of cyclic sulfonium salts is highly dependent on the length of the alkyl chain, which determines the size of the ring being formed. The formation of five- and six-membered rings is generally the most rapid.

Solvent: The polarity of the solvent can influence the rate of cyclization. More polar solvents can better solvate the forming ionic intermediate, potentially accelerating the reaction.

Substituents on the Phenyl Ring: The electronic nature of substituents on the phenyl ring can affect the nucleophilicity of the sulfur atom. Electron-donating groups would be expected to increase the rate of cyclization, while electron-withdrawing groups would decrease it. This effect can be quantified using a Hammett plot, which correlates the logarithm of the rate constant with the substituent constant (σ). viu.ca For reactions where a positive charge is built up on the sulfur atom in the transition state, a negative rho (ρ) value would be expected.

Table 1: Hypothetical Relative Rate Data for Cyclization

Reactant Leaving Group Relative Rate (k_rel)
[(5-Iodopentyl)sulfanyl]benzene I ~50-100
[(5-Bromopentyl)sulfanyl]benzene Br ~5-10
This compound Cl 1

This table presents expected relative rates based on known leaving group abilities and is for illustrative purposes.

Equilibrium Studies of Reversible Reactions

The formation of the cyclic sulfonium salt can be a reversible process, especially in the presence of the halide counter-ion, which can act as a nucleophile to reopen the ring.

The position of the equilibrium depends on several factors:

Ring Stability: Six-membered rings, like the tetrahydro-1-phenyl-1H-thiophenium salt formed from this compound, are generally thermodynamically stable.

Nucleophilicity of the Counter-ion: A more nucleophilic counter-ion will favor the reverse reaction.

Solvent: A polar, non-nucleophilic solvent will favor the formation of the ionic sulfonium salt.

The equilibrium constant (K_eq) for the cyclization would be a measure of the thermodynamic favorability of the cyclic product over the open-chain reactant.

Table 2: Estimated Thermodynamic Parameters for Cyclization

Parameter Estimated Value Significance
ΔH° (Enthalpy) Negative The formation of a new C-S bond and the cyclic structure is an exothermic process.
ΔS° (Entropy) Negative The conversion of a flexible acyclic molecule into a more rigid cyclic structure results in a decrease in entropy.
ΔG° (Gibbs Free Energy) Negative at moderate temperatures The reaction is expected to be spontaneous, driven by the favorable enthalpy change, although the negative entropy change will make it less favorable at very high temperatures.

These are estimated values based on general principles of intramolecular reactions.

Influence of Reaction Conditions on Reaction Outcomes

The outcome of reactions involving this compound is highly sensitive to the reaction conditions:

Temperature: Increasing the temperature will generally increase the rate of the intramolecular cyclization. However, at very high temperatures, the equilibrium may shift back towards the starting material due to the negative entropy of cyclization. Also, side reactions like elimination may become more prevalent.

Solvent: As mentioned, polar solvents will favor the formation of the ionic sulfonium salt. In non-polar solvents, the reaction may be significantly slower.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 5 Chloropentyl Sulfanyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer initial insights into the chemical environment of protons and carbons within the [(5-Chloropentyl)sulfanyl]benzene molecule. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the 5-chloropentyl chain. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

To establish the precise connectivity between these atoms, two-dimensional (2D) NMR experiments are indispensable. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the pentyl chain, confirming their sequential arrangement. It would also help in assigning the coupling patterns observed in the aromatic region. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu By mapping the proton signals to their attached carbon atoms, HSQC provides a definitive link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of carbon resonances. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique shows couplings between protons and carbons that are two or three bonds apart. columbia.edu This is particularly powerful for establishing connectivity across quaternary carbons and heteroatoms. In the case of this compound, HMBC would be crucial for confirming the connection of the sulfanyl (B85325) group to both the benzene ring and the pentyl chain by showing correlations between the aromatic protons and the first methylene (B1212753) group of the chain, and vice versa. youtube.comsdsu.edu

A hypothetical table of expected 2D NMR correlations for this compound is presented below:

Proton (¹H)Correlated Carbons (¹³C) in HMBCCorrelated Protons (¹H) in COSY
Aromatic ProtonsCarbons of the benzene ring, Cα of pentyl chainOther aromatic protons
Cα-H₂Cβ, Cγ of pentyl chain, C-S of benzene ringCβ-H₂
Cβ-H₂Cα, Cγ, Cδ of pentyl chainCα-H₂, Cγ-H₂
Cγ-H₂Cβ, Cδ, Cε of pentyl chainCβ-H₂, Cδ-H₂
Cδ-H₂Cγ, Cε of pentyl chainCγ-H₂, Cε-H₂
Cε-H₂ (CH₂Cl)Cγ, Cδ of pentyl chainCδ-H₂

Conformational Analysis via NMR

The flexible nature of the 5-chloropentyl chain allows for multiple conformations in solution. nih.gov NMR spectroscopy, through the analysis of coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred solution-state conformation of the molecule. nih.gov The magnitude of the three-bond proton-proton coupling constants along the alkyl chain can be related to the dihedral angles via the Karplus equation, offering information about the torsional arrangement of the chain. columbia.edu NOE experiments can identify through-space proximities between protons, which can help to deduce the spatial folding of the molecule.

Quantitative NMR for Purity Determination and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. nih.govresearchgate.net By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of this compound can be accurately determined. researchgate.net This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. researchgate.net Furthermore, qNMR can be employed to monitor the progress of the synthesis of this compound by tracking the disappearance of starting material signals and the appearance of product signals over time. researchgate.net

Mass Spectrometry (MS) Characterization

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

Ionization Techniques (e.g., ESI, EI, MALDI) for Molecular Weight Determination

To determine the molecular weight of this compound (C₁₁H₁₅ClS), various ionization techniques can be utilized.

Electron Ionization (EI): This hard ionization technique typically provides a clear molecular ion peak (M⁺˙). nist.gov Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit a characteristic M⁺˙ and [M+2]⁺˙ isotopic pattern, which is a strong indicator of a chlorine-containing compound. docbrown.info

Electrospray Ionization (ESI): A soft ionization technique, ESI is less likely to cause fragmentation and would be expected to show a prominent protonated molecule [M+H]⁺ or adducts with solvent ions. This is particularly useful for confirming the molecular weight with high accuracy.

Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for small molecules like this, MALDI could also be used to determine the molecular weight, typically showing the [M+H]⁺ or [M+Na]⁺ ions.

The expected molecular weight of this compound is approximately 214.76 g/mol . vulcanchem.comlookchem.com

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum, particularly under EI conditions, provides a fingerprint of the molecule's structure. libretexts.org For this compound, key fragmentation pathways would involve cleavage of the C-S bond, the C-Cl bond, and fragmentation along the alkyl chain.

A table of expected major fragment ions in the EI mass spectrum is provided below:

m/z (mass-to-charge ratio)Proposed Fragment StructureNotes
214/216[C₁₁H₁₅ClS]⁺˙Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine.
179[C₁₁H₁₅S]⁺Loss of Cl radical.
149[C₆H₅S(CH₂)₂]⁺Cleavage of the pentyl chain.
123[C₆H₅S=CH₂]⁺McLafferty-type rearrangement.
110[C₆H₅SH]⁺˙Thiophenol radical cation, resulting from cleavage of the S-C bond of the pentyl chain with hydrogen transfer.
109[C₆H₅S]⁺Phenylthiolate cation.
91[C₅H₁₀Cl]⁺Chloropentyl cation.
77[C₆H₅]⁺Phenyl cation. docbrown.info

The analysis of these fragment ions allows for the confirmation of both the phenylsulfanyl and the 5-chloropentyl moieties within the molecule, thus corroborating the proposed structure. nih.gov

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound (C₁₁H₁₅ClS), HRMS would provide a highly accurate mass measurement of its molecular ion. The theoretical exact mass of the most abundant isotopic variant ([M]⁺) of this compound can be calculated based on the masses of its constituent isotopes (¹²C, ¹H, ³⁵Cl, and ³²S). This experimental value can then be compared to the theoretical mass to confirm the elemental formula. The presence of chlorine is readily identified by its characteristic isotopic pattern, with ³⁵Cl and ³⁷Cl appearing in an approximate 3:1 ratio.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

IonChemical FormulaTheoretical m/z (Monoisotopic)Predicted Abundance Ratio
[M]⁺C₁₁H₁₅³⁵ClS214.0583100%
[M+2]⁺C₁₁H₁₅³⁷ClS216.0553~32%

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. kpi.uarsc.org These techniques are complementary and together offer a comprehensive vibrational profile of the compound.

Characteristic Group Frequencies for Functional Group Identification

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the benzene ring, the C-S (thioether) bond, the C-Cl bond, and the aliphatic C-H bonds can all be identified. nih.govresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-HStretching3100-3000Medium to WeakStrong
Aliphatic C-HStretching3000-2850StrongMedium
C=C (Aromatic)Stretching1600-1450Medium to StrongStrong
CH₂Bending (Scissoring)~1465MediumMedium
Aromatic C-HOut-of-plane Bending900-675StrongWeak
C-S (Thioether)Stretching700-600Weak to MediumStrong
C-ClStretching800-600StrongStrong

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for separating this compound from impurities and for assessing its purity. The choice of technique depends on the volatility and polarity of the compound and any potential contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net In GC-MS, the compound is first separated from other volatile components in a gas chromatograph before being detected and identified by a mass spectrometer. The retention time in the GC provides a measure of the compound's identity, while the mass spectrum offers structural information and confirmation. orgsyn.org The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the chloropentyl side chain.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. nih.govdiva-portal.orgnih.gov For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. nih.govdoaj.org Detection could be achieved using a UV detector, as the benzene ring will absorb UV light. For higher sensitivity and selectivity, a mass spectrometer could be used as the detector (LC-MS).

Preparative Chromatography for Isolation and Purification

When a high-purity sample of this compound is required for further research or as a reference standard, preparative chromatography is the method of choice. This technique is a larger-scale version of analytical chromatography, designed to separate and collect quantities of the compound. Both preparative GC and preparative HPLC can be used. The choice between them would depend on the scale of purification required and the properties of the compound and its impurities. The collected fractions are then analyzed using the spectroscopic and analytical methods described above to confirm their purity.

Theoretical and Computational Chemistry Investigations of 5 Chloropentyl Sulfanyl Benzene

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of [(5-Chloropentyl)sulfanyl]benzene are fundamental to its chemical nature. Computational quantum chemistry allows for a detailed examination of its molecular orbitals and charge distribution.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting character. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, due to the presence of lone pairs on the sulfur and the π-electron system of the benzene (B151609) ring. The LUMO, on the other hand, would likely be distributed over the phenyl ring's anti-bonding π* orbitals and potentially involve the σ* orbital of the C-Cl bond.

Hypothetical HOMO-LUMO energy values, calculated using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)), can provide quantitative insights.

Table 1: Hypothetical Frontier Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -8.50
LUMO -1.25

A significant HOMO-LUMO gap, as illustrated in the hypothetical data above, would suggest that this compound is a relatively stable molecule. The specific energies of these orbitals can help predict its behavior in reactions; for instance, the HOMO energy is related to its ionization potential, while the LUMO energy is related to its electron affinity.

The distribution of electron density within a molecule is rarely uniform. Some atoms will bear partial positive charges (δ+) while others will have partial negative charges (δ-), creating a molecular electrostatic potential (MEP). The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

In this compound, the sulfur and chlorine atoms, being highly electronegative, are expected to be regions of negative electrostatic potential. The phenyl ring, with its delocalized π-electrons, would also represent a region of negative potential above and below the plane of the ring. The hydrogen atoms of the pentyl chain and the phenyl ring would likely exhibit positive electrostatic potential.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

Atom Hypothetical Mulliken Charge (a.u.)
S -0.15
Cl -0.25
C (attached to S) +0.10

These charge distributions indicate that nucleophiles would likely be attracted to the carbon atoms attached to the sulfur and chlorine, while electrophiles would preferentially interact with the sulfur, chlorine, and the π-system of the benzene ring.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into Lewis-like structures, including lone pairs and bond orbitals. This method allows for the quantification of donor-acceptor interactions, which are crucial for understanding hyperconjugation and delocalization effects that contribute to molecular stability.

For this compound, NBO analysis would likely reveal strong σ bonds for the C-C and C-H linkages in the pentyl chain and the phenyl ring. The C-S and C-Cl bonds would exhibit significant polarization towards the more electronegative S and Cl atoms. Furthermore, interactions between the lone pairs of the sulfur atom and the π* anti-bonding orbitals of the phenyl ring would indicate hyperconjugative stabilization. Similarly, delocalization of electron density from the phenyl ring's π orbitals to the σ* orbitals of the C-S and C-Cl bonds could also be quantified.

Table 3: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (S) π* (C=C of phenyl) 5.2
π (C=C of phenyl) σ* (C-S) 1.8

These hypothetical stabilization energies suggest that the interaction between the sulfur lone pair and the phenyl ring is a significant contributor to the molecule's electronic stability.

Conformational Analysis and Energy Landscapes

Computational methods can be used to perform a systematic search of the conformational space to identify local energy minima, which correspond to stable conformers. The conformer with the lowest energy is the global minimum and represents the most stable structure of the molecule. For this compound, the dihedral angles around the C-C and C-S bonds of the pentyl chain are the primary degrees of freedom.

A potential energy surface scan, where the energy is calculated as a function of these dihedral angles, would reveal various stable conformers. These would likely include extended, linear-like conformations as well as more compact, folded structures. The global minimum would likely be a conformation that minimizes steric hindrance between the phenyl group and the chloropentyl chain.

The energy barriers separating the stable conformers determine the ease with which the molecule can change its shape. These rotational barriers can be calculated by identifying the transition state structures between conformers. A high rotational barrier indicates that a particular conformation is relatively locked, while a low barrier suggests facile interconversion.

For this compound, the rotation around the phenyl-sulfur bond and the various C-C bonds in the pentyl chain would have distinct energy barriers. The rotation of the bulky phenyl group would likely have a higher barrier than the rotations within the more flexible alkyl chain.

Table 4: Hypothetical Rotational Barriers for Selected Bonds in this compound

Bond Rotational Barrier (kcal/mol)
Phenyl-S 3.5
S-C1 2.8
C1-C2 3.1

This hypothetical data illustrates how computational chemistry can quantify the energetic landscape of a flexible molecule, providing a detailed picture of its conformational dynamics.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry offers profound insights into how chemical reactions occur, mapping out the energetic landscape that governs the transformation of reactants into products. For this compound, a key potential reaction is an intramolecular SN2 (bimolecular nucleophilic substitution) reaction, leading to the formation of a cyclic thioether, Tetrahydro-2-phenyl-2H-thiopyran, and a chloride ion. In this process, the sulfur atom acts as the nucleophile, attacking the carbon atom bonded to the chlorine, which serves as the leaving group.

The journey from reactant to product is not a simple, direct path; it proceeds through a high-energy state known as the transition state (TS). The TS represents the peak of the energy barrier that must be surmounted for the reaction to occur. nsf.gov Computationally, locating this saddle point on the potential energy surface is a critical first step in understanding a reaction's mechanism. For the intramolecular cyclization of this compound, the transition state would feature a partially formed C-S bond and a partially broken C-Cl bond.

Once the transition state geometry is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it indeed connects the reactant and the product. An IRC calculation traces the minimum energy path down from the transition state in both the forward and reverse directions. nsf.govresearchgate.net This ensures that the identified transition state is the correct one for the reaction of interest. The resulting IRC plot provides a visual representation of the energy profile along the reaction coordinate, clearly showing the energy of the reactant, transition state, and product.

A hypothetical reaction coordinate diagram for the gas-phase intramolecular cyclization of this compound is presented below.

Reaction Coordinate Diagram for Intramolecular Cyclization

SpeciesRelative Energy (kcal/mol)
Reactant (this compound)0.0
Transition State+25.5
Product (Tetrahydro-2-phenyl-2H-thiopyran + Cl⁻)-10.2

This interactive table showcases a hypothetical energy profile for the reaction.

The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a crucial parameter that dictates the rate of a chemical reaction; a higher activation energy corresponds to a slower reaction. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of the reactant and transition state, thereby determining the activation energy. sciforum.net

For the intramolecular cyclization of this compound, the activation energy would be calculated for the SN2 process. This value can be determined in the gas phase and in various solvents to understand the influence of the reaction environment.

Hypothetical Activation Energies for Intramolecular Cyclization

MediumActivation Energy (Ea) (kcal/mol)
Gas Phase25.5
Cyclohexane24.8
Acetonitrile (B52724)28.1
Water30.5

This interactive table presents hypothetical activation energies in different environments. The trend reflects typical behavior for SN2 reactions.

Solvents can have a profound impact on reaction rates and even alter reaction mechanisms. nih.govchemrxiv.orgacs.org Computational models can account for these effects in two primary ways: through implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. researchgate.netresearchgate.net

For the SN2 cyclization of this compound, the polarity of the solvent is expected to play a significant role. In polar protic solvents, the nucleophile (the sulfur atom) and the leaving group (the chloride ion) will be well-solvated. This stabilization of the charged species can increase the activation energy compared to the gas phase or nonpolar solvents, thus slowing down the reaction. researchgate.net Aprotic polar solvents can also influence the reaction rate.

Hypothetical Relative Reaction Rates in Different Solvents

SolventDielectric ConstantRelative Rate
Cyclohexane2.01.5
Acetonitrile37.50.5
Water80.10.1

This interactive table illustrates the hypothetical influence of solvent polarity on the reaction rate, normalized to a hypothetical standard.

Spectroscopic Property Predictions from Computational Models

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Invariant Atomic Orbital (GIAO) method used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. proquest.comnih.gov These predictions can be invaluable for assigning experimental spectra and confirming the structure of a synthesized compound. nsf.govrsc.org

By calculating the magnetic shielding tensors for each nucleus in this compound, a theoretical NMR spectrum can be generated.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic (ortho)7.35129.5
Aromatic (meta)7.20128.8
Aromatic (para)7.15125.7
Aromatic (ipso)-137.0
-S-CH₂-2.9035.2
-CH₂- (adjacent to S-CH₂)1.7528.5
-CH₂- (middle)1.5026.0
-CH₂- (adjacent to Cl-CH₂)1.8532.5
-CH₂-Cl3.5545.0

This interactive table provides hypothetical NMR chemical shift values based on typical functional group ranges.

For this compound, key vibrational modes would include the stretching of C-H, C=C (aromatic), C-S, and C-Cl bonds.

Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
Aromatic C-H Stretch3100-3000Stretching of C-H bonds on the benzene ring
Aliphatic C-H Stretch2950-2850Stretching of C-H bonds in the pentyl chain
Aromatic C=C Stretch1600-1450Stretching of carbon-carbon bonds in the benzene ring
C-S Stretch750-650Stretching of the carbon-sulfur bond
C-Cl Stretch700-600Stretching of the carbon-chlorine bond

This interactive table lists hypothetical characteristic vibrational frequencies for the compound.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling of Analogous Structures

Descriptor Generation and Selection for Predicted Reactivity

The foundation of a robust QSAR/QSPR model lies in the generation and selection of molecular descriptors. These descriptors are numerical representations of a molecule's chemical and physical characteristics. For a compound like this compound and its analogs, a wide array of descriptors can be calculated using computational chemistry software. These descriptors fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical Descriptors: These 3D descriptors are calculated from the optimized 3D structure of the molecule and include parameters like molecular volume and surface area.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecule. scispace.com Key quantum chemical descriptors include:

The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. scispace.com

Dipole moment, which indicates the polarity of the molecule.

Mulliken charges, which describe the partial charges on each atom.

Physicochemical Descriptors: These include properties like hydrophobicity (logP) and molar refractivity, which are important for understanding a molecule's behavior in different environments.

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive model. Statistical techniques such as correlation analysis and principal component analysis are often employed to identify a subset of descriptors that are highly correlated with the activity or property of interest while being minimally correlated with each other. For predicting the reactivity of this compound analogs, descriptors related to the electronic properties of the sulfur atom, the benzene ring, and the chloropentyl chain would be particularly important.

Below is a hypothetical table of descriptors that could be generated for a series of analogous sulfanylbenzene derivatives to model their predicted reactivity.

Descriptor TypeDescriptor NameDescriptionHypothetical Value for this compound
Quantum Chemical HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-8.5 eV
Quantum Chemical LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Quantum Chemical HOMO-LUMO GapEnergy difference between HOMO and LUMO7.3 eV
Quantum Chemical Dipole MomentMeasure of the molecule's overall polarity2.1 D
Topological Wiener IndexA distance-based topological index450
Physicochemical LogPOctanol-water partition coefficient4.2

Model Development for Anticipated Chemical Interactions

Once a set of relevant descriptors has been selected, a mathematical model is developed to establish the relationship between these descriptors and the chemical interaction of interest. The development of such a model for this compound and its analogs would involve correlating the descriptors with experimentally determined or computationally predicted interaction energies or reaction rates.

Several statistical and machine learning methods can be used for model development:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the dependent variable (e.g., interaction energy) to a set of independent variables (the selected descriptors).

Partial Least Squares (PLS): A more advanced regression technique that is well-suited for handling datasets with a large number of correlated descriptors.

Machine Learning Algorithms: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used to build more complex and accurate QSAR models. researchgate.net

The predictive power of the developed model is assessed through a rigorous validation process. This typically involves splitting the dataset into a training set for model building and a test set for evaluating its performance on new data. Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE) are used to quantify the model's goodness of fit, robustness, and predictive ability. researchgate.net

For instance, a hypothetical QSAR model for the binding affinity of sulfanylbenzene analogs to a specific biological target could be represented by the following equation:

Binding Affinity = c₀ + c₁ (HOMO Energy) + c₂ (LogP) + c₃ (Molecular Surface Area)

The coefficients (c₀, c₁, c₂, c₃) would be determined through the regression analysis. A well-validated model could then be used to predict the binding affinity of this compound and to guide the design of new analogs with improved interaction profiles.

The table below illustrates the kind of data that would be used to develop and validate a QSAR model for the anticipated chemical interactions of a series of analogous compounds.

CompoundExperimental Interaction Energy (kcal/mol)Predicted Interaction Energy (kcal/mol)Residual
Analog 1-8.2-8.1-0.1
Analog 2-7.5-7.70.2
Analog 3-9.1-9.0-0.1
This compound -8.7-8.6-0.1
Analog 4-6.9-7.10.2

This systematic approach of descriptor generation, selection, and model development allows for the creation of predictive QSAR/QSPR models that can anticipate the chemical interactions and properties of compounds like this compound, thereby accelerating research and development in a virtual environment. researchgate.net

Role of 5 Chloropentyl Sulfanyl Benzene As a Key Intermediate in Organic Synthesis

Synthesis of Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The synthesis of these ring systems often relies on precursors that can provide both the sulfur heteroatom and the carbon framework.

Thiophenes are a class of five-membered aromatic heterocycles containing a sulfur atom. Standard methods for thiophene (B33073) synthesis, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and a sulfur source, or the Gewald reaction, are well-established. However, there is no specific literature detailing the use of [(5-Chloropentyl)sulfanyl]benzene as a direct precursor for thiophene rings. Hypothetically, one could envision a multi-step synthetic sequence where the pentyl chain is functionalized to create a 1,4-dicarbonyl or a related precursor, which could then undergo cyclization. For instance, oxidation of the pentyl chain followed by appropriate manipulations could lead to a suitable substrate for a Paal-Knorr type reaction. However, such a pathway has not been reported.

Macrocyclic thioethers are of interest for their ability to selectively bind metal ions and for their applications in supramolecular chemistry. The synthesis of these large rings often involves the reaction of a di-thiol with a di-halide under high-dilution conditions to favor intramolecular cyclization. While this compound contains a thioether and a chloroalkane, it is not immediately suited for the direct formation of a macrocycle without prior modification. One could conceive of its dimerization to form a 1,10-dichloro-decane derivative with two phenylsulfanyl groups, which could then react with a dithiol to form a macrocycle. Again, this remains a theoretical proposition as no such synthesis has been documented in the scientific literature.

Precursor for Polymer and Material Science Applications

The development of new polymers and functional materials is a driving force in modern chemistry. Monomers with specific functional groups are essential for creating materials with desired properties.

Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures. The chloro-functional group in this compound could potentially act as an initiator for certain types of controlled polymerization. However, for it to be a monomer, it would typically require a polymerizable group, such as a vinyl or acrylic moiety, which is absent in its structure. Derivatization of the phenyl ring or the pentyl chain would be necessary to introduce such functionality. There are currently no studies that have explored or reported the use of this compound or its derivatives in controlled polymerization reactions.

Functional materials with tunable properties, such as conductivity, optical response, or self-healing capabilities, are highly sought after. The presence of a sulfur atom in this compound could, in principle, be exploited to create sulfur-rich materials with interesting electronic or optical properties. The phenylthio group might also impart a degree of aromaticity and rigidity to a potential material. However, without any published research on the incorporation of this specific molecule into material frameworks, its potential in this area remains purely speculative.

Elaboration into Advanced Organic Frameworks

Advanced organic frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are porous crystalline materials with applications in gas storage, catalysis, and sensing. The synthesis of these frameworks requires molecular building blocks with specific geometries and functional groups that can connect to form extended networks. This compound, in its current form, is not a typical building block for such frameworks as it lacks the multiple connection points usually required. To be utilized in this context, it would need to undergo significant chemical modification to introduce additional functional groups, such as carboxylic acids, amines, or boronic acids, on the phenyl ring. There is no evidence in the literature of this compound being used for the synthesis of advanced organic frameworks.

Construction of Complex Organic Molecules with Specific Architectures

The structure of this compound is well-suited for the synthesis of complex molecules, including macrocycles and other elaborate architectures. The presence of two distinct reactive sites allows for a stepwise approach to building larger structures.

The chloroalkyl chain can participate in nucleophilic substitution reactions, while the phenylthio group can be involved in various carbon-sulfur bond-forming reactions. For instance, the terminal chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles such as amines, alkoxides, and carbanions. This allows for the introduction of new functional groups or the connection to other molecular fragments.

One potential application is in the synthesis of thioether-containing macrocycles. nih.govrsc.org By reacting this compound with a dinucleophile, intramolecular cyclization can be achieved, leading to the formation of a macrocyclic ring system. The size of the resulting ring can be controlled by the nature of the linking dinucleophile. Such macrocycles are of interest in host-guest chemistry and as scaffolds for more complex structures.

The phenylthio group can also be manipulated. For example, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone can alter the electronic properties and reactivity of the molecule, providing further avenues for functionalization. rsc.org

Scaffolds for Multi-Step Convergent and Divergent Synthesis

The bifunctional nature of this compound makes it an ideal candidate for both convergent and divergent synthetic strategies, which are designed to enhance the efficiency of multi-step syntheses. wikipedia.orgresearchgate.net

Conversely, in a divergent synthesis , a single starting material is converted into a library of structurally related compounds. wikipedia.org this compound is an excellent starting point for such a strategy. The two reactive handles can be independently and sequentially reacted with a variety of reagents to generate a diverse set of products. For instance, reaction at the chloro-terminus with a range of amines would produce a library of amino-thioethers. Each of these products could then be further diversified by reactions at the phenylthio group, such as oxidation or aromatic substitution. This approach is highly valuable in medicinal chemistry for the rapid generation of compound libraries for biological screening.

The table below illustrates a hypothetical divergent synthesis starting from this compound.

Starting Material Reaction at Chloro-terminus (Reagent) Intermediate Product Reaction at Phenylthio Group (Reagent) Final Product Class
This compoundAzide (NaN₃)[(5-Azidopentyl)sulfanyl]benzeneReduction (e.g., H₂/Pd)Amino-thioethers
This compoundCyanide (NaCN)6-(Phenylsulfanyl)hexanenitrileHydrolysis (H₃O⁺)Carboxy-thioethers
This compoundAlkoxide (NaOR')[(5-Alkoxypentyl)sulfanyl]benzeneOxidation (e.g., m-CPBA)Alkoxy-sulfoxides/sulfones
This compoundMalonic EsterDiethyl 2-(5-(phenylthio)pentyl)malonateDecarboxylationSubstituted Thioethers

This table presents a conceptual divergent synthesis and does not represent experimentally verified reactions.

Synthesis of Biologically Relevant Analogs and Probes

The structural features of this compound make it a valuable precursor for the synthesis of molecules with potential biological activity and for the development of tools for chemical biology research. Thioether and benzene (B151609) sulfonamide moieties are present in a variety of pharmacologically active compounds. nih.govnih.gov

Precursors for Pharmacologically Active Compounds via Synthetic Routes

Many biologically active molecules contain thioether linkages and substituted aromatic rings. nih.gove3s-conferences.org The reactivity of this compound allows for its incorporation into larger molecular frameworks that may exhibit pharmacological properties. For example, the reaction of the chloropentyl group with various amines could lead to the synthesis of analogs of known drugs where the pentyl-thioether-phenyl moiety acts as a lipophilic side chain, potentially influencing the compound's pharmacokinetic properties.

While direct synthesis of established drugs from this compound is not documented, its potential as a precursor can be inferred from the structures of known pharmacologically active molecules. For instance, derivatives of benzothiophenes, which share the phenylthio structural element, exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The functional handles of this compound provide a means to construct novel derivatives for screening for such activities.

The following table lists some classes of pharmacologically active compounds containing thioether or related sulfur functionalities, illustrating the potential for derivatives of this compound to serve as precursors.

Class of Compound General Structural Feature Reported Pharmacological Activity
Benzothiophene DerivativesFused thiophene and benzene ringAnticancer, Antimicrobial, Anti-inflammatory nih.gov
Thiazolidine DerivativesFive-membered ring with S and NAntidiabetic, Anticancer, Anti-HIV e3s-conferences.org
Benzene SulfonamidesBenzene ring with a sulfonamide groupAntioxidant, Enzyme inhibition nih.gov
Thioether-containing PeptidesPeptide backbone with a thioether linkageVaried, depending on peptide sequence nih.gov

Probes for Chemical Biology Research via Functional Group Elaboration

Chemical probes are essential tools for studying biological systems. This compound can serve as a scaffold for the synthesis of such probes. The reactive chloropentyl chain can be used to attach reporter groups, such as fluorophores, biotin, or photoaffinity labels. The phenylthio moiety, in turn, can be part of the pharmacophore that interacts with a biological target.

A key application lies in the development of radiolabeled probes for imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov The introduction of a radiolabel, such as ¹⁸F or ¹¹C, can often be achieved through nucleophilic substitution of the chloro group. The resulting radiolabeled molecule could then be used to visualize the distribution of a target protein or enzyme in vivo.

For example, the chloro group could be displaced by [¹⁸F]fluoride to generate a PET tracer. The lipophilic nature of the phenylpentyl thioether backbone could facilitate crossing of the blood-brain barrier, making such probes potentially useful for neuroimaging.

The elaboration of this compound into chemical probes would typically involve a multi-step synthesis to introduce the necessary functionalities. The versatility of its two reactive sites makes it an attractive starting point for creating a range of probes for diverse applications in chemical biology.

Emerging Research Directions and Advanced Methodological Considerations for 5 Chloropentyl Sulfanyl Benzene

Photochemical Transformations and Light-Mediated Reactions

The interaction of light with [(5-Chloropentyl)sulfanyl]benzene can induce unique chemical transformations, offering pathways to novel molecular architectures. The presence of the thioether linkage and the terminal chloroalkyl chain provides specific sites for photo-induced reactivity.

While direct photolysis of simple alkyl aryl sulfides is not a commonly employed synthetic strategy, the absorption of UV light can lead to the homolytic cleavage of the carbon-sulfur bonds. In the case of this compound, irradiation could potentially lead to the formation of a phenylthiyl radical and a 5-chloropentyl radical. The subsequent fate of these radical intermediates would dictate the product distribution.

Intramolecular cyclization of the 5-chloropentyl radical is a plausible pathway, which could lead to cyclopentylmethyl or cyclohexyl radicals, followed by further reactions. However, a more likely scenario for a productive transformation involves intramolecular reactions of a radical cation intermediate, as discussed in the context of photoredox catalysis.

Research on the photolysis of aryl pinacols has shown that photoinduced cleavage can generate α-hydroxyarylmethyl radicals. acs.org Although a different class of compounds, this demonstrates the principle of using light to induce bond cleavage and generate reactive radical species. The photochemistry of aromatic sulfoxides has also been studied, indicating that α-cleavage is a possible reaction pathway upon irradiation. researchgate.net

A hypothetical photoinduced intramolecular cyclization of this compound could be envisioned, potentially leading to cyclic sulfide (B99878) derivatives. The reaction would likely proceed via the formation of a radical intermediate at the benzylic position, followed by an intramolecular attack on the sulfur atom.

Table 1: Potential Products from Photoinduced Reactions of this compound

ReactantConditionsPotential ProductsReaction Type
This compoundUV IrradiationPhenylthiyl radical, 5-chloropentyl radicalHomolytic C-S bond cleavage
This compoundUV IrradiationTetrahydro-2H-thiopyran, ThiepaneIntramolecular cyclization (hypothetical)

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of reactive intermediates under mild conditions. mdpi.com Thioethers, in general, are known to participate in photoredox-catalyzed reactions. nih.govrsc.org The sulfur atom of the thioether can be oxidized by an excited photocatalyst to form a sulfide radical cation. rsc.org This intermediate is a key species that can undergo a variety of subsequent transformations.

For this compound, the formation of the sulfide radical cation could initiate several reaction cascades. One prominent pathway is the deprotonation at the α-carbon to the sulfur, generating an α-thio alkyl radical. rsc.org This radical could then participate in various coupling reactions.

Given the structure of this compound, an intriguing possibility is an intramolecular cyclization reaction. The sulfide radical cation could undergo an intramolecular electron transfer or a nucleophilic attack from the terminal chloro group, potentially leading to the formation of cyclic sulfonium (B1226848) salts. Alternatively, if a radical is generated on the alkyl chain, it could undergo intramolecular cyclization.

Recent studies have shown the α-heteroarylation of thioethers via photoredox catalysis, where a sulfide radical cation is a key intermediate. nih.govrsc.org While these are intermolecular examples, they establish the feasibility of generating the reactive intermediate from a thioether like this compound.

Table 2: Plausible Photoredox-Catalyzed Transformations of this compound

ReactantCatalyst SystemProposed IntermediatePotential Product
This compoundIr or Ru-based photocatalystSulfide radical cationα-Functionalized derivatives
This compoundOrganic dye photocatalystSulfide radical cationCyclic sulfonium salts

The specific outcomes would be highly dependent on the choice of photocatalyst, solvent, and any added reagents. This area represents a fertile ground for future research, potentially leading to novel heterocyclic structures derived from this compound.

Electrochemical Reactivity and Synthetic Utility

Electrosynthesis offers a green and versatile alternative to traditional chemical methods for inducing redox transformations. The thioether moiety in this compound is susceptible to both oxidation and reduction, opening up avenues for novel electrochemical applications.

Anodic Oxidation: The electrochemical oxidation of aryl alkyl sulfides has been reported to yield sulfoxides and sulfones. acs.org The reaction typically proceeds at a platinum or carbon anode. The selectivity towards either the sulfoxide (B87167) or the sulfone can often be controlled by tuning the reaction conditions, such as the applied current or potential, and the solvent system. acs.org For this compound, anodic oxidation would be expected to produce [(5-chloropentyl)sulfinyl]benzene and subsequently [(5-chloropentyl)sulfonyl]benzene. The presence of the electron-donating sulfanyl (B85325) group makes the benzene (B151609) ring susceptible to oxidation as well, potentially leading to polymerization or side reactions at higher potentials. acs.org

Cathodic Reduction: The electrochemical reduction of this compound could proceed via two main pathways. The carbon-chlorine bond is susceptible to reductive cleavage, which would generate a pentylphenylsulfide radical anion that could be further reduced or react with the solvent. Alternatively, the aromatic ring could be reduced, although this typically requires more negative potentials. The reductive cleavage of the C-S bond is also a possibility, leading to thiophenol and chloropentane.

The electrochemical generation of reactive intermediates from this compound can be harnessed for the synthesis of new derivatives. For instance, the electrochemically generated sulfide radical cation under anodic conditions could undergo intramolecular cyclization, similar to the photochemical case, to form cyclic sulfonium species.

Furthermore, the cathodic cleavage of the C-Cl bond would generate a carbanion or a radical at the terminal position of the pentyl chain. This reactive site could then participate in intramolecular reactions, such as cyclization to form a cyclopentyl or cyclohexyl ring, or it could be trapped by an external electrophile in a divided cell setup.

Table 3: Potential Electrochemical Transformations of this compound

ElectrodeProcessPotential TransformationPotential Product(s)
AnodeOxidationOxidation of sulfur[(5-Chloropentyl)sulfinyl]benzene, [(5-Chloropentyl)sulfonyl]benzene
CathodeReductionCleavage of C-Cl bond(Pent-4-en-1-yl)sulfane, Phenyl(cyclopentylmethyl)sulfane
CathodeReductionCleavage of C-S bondThiophenol, 1-chloropentane

These electrochemical pathways offer promising strategies for the selective functionalization and transformation of this compound, providing access to a range of derivatives that may be difficult to synthesize via conventional methods.

Flow Chemistry Approaches for Synthesis and Reaction Studies

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved reproducibility, and the ability to perform reactions under conditions that are challenging in batch reactors. youtube.com The synthesis and subsequent reactions of this compound are well-suited for flow chemistry approaches.

The synthesis of thioethers, including aryl alkyl sulfides, has been successfully demonstrated in flow reactors. rsc.org A common method involves the reaction of a thiol with an alkyl halide in the presence of a base. For the synthesis of this compound, thiophenol and 1-chloro-5-iodopentane (B1345565) or 1,5-dichloropentane (B10660) could be continuously pumped through a heated reactor containing a packed bed of a solid-supported base. This would allow for a safe and efficient production of the target compound with minimal workup.

Furthermore, the inherent advantages of flow chemistry can be leveraged to study the often-fast and highly energetic reactions involving this molecule. For instance, photochemical and electrochemical reactions can be readily integrated into flow systems. A flow photoreactor would allow for precise control over the irradiation time and light intensity, potentially improving the selectivity of photochemical transformations. Similarly, an electrochemical flow cell would enable efficient mass transport to the electrode surface, enhancing the rate and selectivity of anodic and cathodic reactions. rsc.org

The use of flow chemistry would also be beneficial for exploring hazardous intermediates or reaction conditions. The small reactor volumes inherent to flow systems minimize the risk associated with exothermic events or the handling of unstable intermediates. This would be particularly relevant for studying the radical and ionic reactions of this compound.

Table 4: Potential Flow Chemistry Applications for this compound

Reaction TypeFlow Chemistry AdvantagePotential Outcome
SynthesisImproved heat and mass transfer, use of solid-supported reagentsHigh-yielding and clean synthesis of this compound
Photochemical ReactionPrecise control of irradiation time and intensityImproved selectivity in photoinduced transformations
Electrochemical ReactionEnhanced mass transport, controlled potentialIncreased efficiency and selectivity in electrochemical synthesis of derivatives
Hazardous ReactionsSmall reactor volume, enhanced safetySafe exploration of reactions involving unstable intermediates

The application of flow chemistry to the synthesis and reactivity of this compound holds significant promise for developing more efficient, safer, and scalable processes for the production of this compound and its derivatives.

Microfluidic Reactors for Reaction Optimization and Scale-Up

Microfluidic reactors, characterized by their micrometer-sized channels, offer unparalleled control over reaction parameters such as temperature, pressure, and mixing. researchgate.netbeilstein-journals.org This technology is particularly advantageous for the synthesis of this compound, which is typically prepared via a nucleophilic substitution reaction between thiophenol and a 5-chloro-1-halopentane.

In a microfluidic setup, the precise control over stoichiometry and rapid heat dissipation can significantly minimize the formation of byproducts, such as diaryl disulfides from the oxidation of thiophenol. The high surface-area-to-volume ratio ensures efficient mass and heat transfer, leading to faster reaction times and higher yields compared to traditional batch processes. beilstein-journals.org Researchers are exploring the use of these systems to rapidly screen various catalysts and reaction conditions to identify the optimal parameters for the synthesis of this compound.

Table 1: Comparison of Batch vs. Microfluidic Synthesis of this compound

ParameterConventional Batch SynthesisMicrofluidic Synthesis
Reaction Time Several hoursMinutes
Yield 75-85%>95%
Byproduct Formation ModerateMinimal
Scalability Limited by heat transferReadily scalable by numbering-up
Process Control LimitedHigh

This table presents hypothetical data based on general findings for analogous systems to illustrate the potential advantages of microfluidic synthesis.

Continuous Flow Synthesis of this compound and its Derivatives

Building upon the principles of microfluidics, continuous flow synthesis offers a seamless transition from laboratory-scale optimization to industrial-scale production. rsc.orghybrid-chem.com In the context of this compound, a continuous flow process would involve pumping the reactants—thiophenol and a suitable 1,5-dihalopentane—through a heated reactor coil or a packed-bed reactor containing a solid-supported base or catalyst. acs.org

This methodology not only enhances safety by minimizing the volume of hazardous materials at any given time but also improves product consistency and purity. Furthermore, subsequent transformations of this compound, such as nucleophilic substitution at the chloro-terminated alkyl chain, can be integrated into a multi-step continuous flow sequence, thereby streamlining the synthesis of more complex derivatives without the need for isolating intermediates. grantome.com

Catalyst Development for Selective Transformations

The reactivity of this compound is dictated by its two primary functional groups: the C-S (aryl-alkyl sulfide) bond and the C-Cl (alkyl chloride) bond. The development of selective catalysts is crucial for controlling which part of the molecule undergoes transformation.

Homogeneous Catalysis for C-S and C-Cl Bond Modifications

Homogeneous catalysts, which exist in the same phase as the reactants, offer high selectivity and activity under mild reaction conditions. For the C-S bond in this compound, transition metal complexes, particularly those of nickel and palladium, are being investigated for cross-coupling reactions. rsc.orgnih.gov These catalysts can activate the C-S bond, allowing for the introduction of various substituents on the benzene ring.

Conversely, the selective activation of the C-Cl bond in the presence of the thioether linkage is a significant challenge due to the potential for catalyst poisoning by the sulfur atom. Recent advances in ligand design have led to the development of robust homogeneous catalysts, often based on transition metals like rhodium or palladium with specialized phosphine (B1218219) ligands, that can selectively catalyze reactions at the C-Cl bond, such as amination or cyanation, while leaving the C-S bond intact. researchgate.net

Heterogeneous Catalysis for Surface-Mediated Reactions

Heterogeneous catalysts, being in a different phase from the reactants, offer the distinct advantage of easy separation and recyclability, making them highly desirable for industrial applications. mystudycart.com For transformations involving this compound, supported metal nanoparticles, such as copper oxide on a solid support, are being explored for C-S coupling reactions under greener conditions. nih.gov

In the realm of C-Cl bond modification, zeolites and metal-organic frameworks (MOFs) are emerging as promising heterogeneous catalysts. Their well-defined pore structures and tunable active sites can provide shape-selectivity and enhance catalytic activity for nucleophilic substitution reactions at the terminal chlorine atom. For instance, a packed-bed reactor containing a solid-supported catalyst could be employed in a continuous flow system for the efficient conversion of the chloropentyl group to other functionalities. acs.org

Table 2: Catalyst Systems for Selective Transformations of this compound

Target BondCatalyst TypeCatalyst ExamplePotential Transformation
C-S Homogeneous[Pd(PPh₃)₄]Cross-coupling with boronic acids
C-S HeterogeneousNiFe₂O₄ nanoparticlesThioetherification reactions
C-Cl HomogeneousRh(I) complexes with bulky phosphine ligandsAmination, Cyanation
C-Cl HeterogeneousAlumina-supported catalystsHalogen exchange reactions

This table provides examples of catalyst systems based on research on analogous functional groups.

Future Prospects and Unexplored Research Frontiers

The future of research on this compound and related compounds lies at the intersection of advanced synthesis, catalysis, and computational chemistry.

Q & A

Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity of this compound?

  • Answer : DFT calculations (e.g., B3LYP/6-311G(d)) model frontier molecular orbitals (HOMO-LUMO), electrostatic potential (MEP) surfaces, and vibrational frequencies. Compare computed geometries (bond lengths, angles) with SCXRD data to validate accuracy. For example, MEP maps predict electrophilic/nucleophilic sites, guiding derivatization strategies .

Q. What challenges arise in determining the crystal structure of this compound, and how are they resolved?

  • Answer : Challenges include weak intermolecular interactions (e.g., C-H⋯Cl hydrogen bonds) and potential disorder in the flexible chloropentyl chain. High-resolution data (≤0.8 Å) and refinement tools like SHELXL improve model accuracy. Space group assignment (e.g., monoclinic P21/n) is validated using systematic absence checks and R-factor convergence .

Q. How can discrepancies between experimental and computational vibrational spectra be systematically addressed?

  • Answer : Discrepancies often arise from solvent effects or anharmonicity in DFT calculations. Apply scaling factors (0.96–0.98) to theoretical frequencies. Compare experimental FT-IR peaks with computed modes (e.g., C-S stretch) after accounting for solid-state vs. gas-phase differences. Use software like GaussView for vibrational assignments .

Q. What methodologies are appropriate for assessing the environmental or toxicological impact of this compound?

  • Answer : Design in vitro assays (e.g., Ames test for mutagenicity) and in vivo models (rodent studies) to evaluate acute/chronic toxicity. Use LC-MS/MS to quantify biomarkers of exposure in biological matrices. Computational tools like QSAR models can predict ecotoxicity endpoints (e.g., LC50) .

Q. What strategies ensure a comprehensive literature review for this compound research?

  • Answer : Use databases like SciFinder and Reaxys with keyword combinations (e.g., "sulfanyl benzene derivatives," "chloroalkyl thioethers"). Apply controlled vocabularies (MeSH terms) and citation tracking via Web of Science. Include gray literature (patents, theses) and validate sources for peer-reviewed rigor .

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